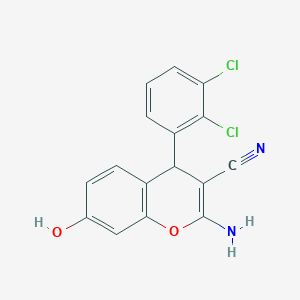![molecular formula C19H22O3 B4893553 propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B4893553.png)
propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate, also known as PMP, is a synthetic compound that has been widely used in scientific research. It is a member of the class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to have various biological effects.
Mécanisme D'action
The mechanism of action of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate involves its binding to PPARs, which leads to the activation of these receptors. Once activated, PPARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as PPAR response elements (PPREs). This results in the regulation of gene expression, leading to the biological effects of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate.
Biochemical and Physiological Effects:
propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate has been shown to have various biochemical and physiological effects. It has been shown to decrease triglyceride and cholesterol levels in the blood, improve insulin sensitivity, and reduce inflammation. propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate in lab experiments is its ability to activate PPARs, which allows for the study of the biological effects of these receptors. propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate is also relatively easy to synthesize and has a high yield. However, one limitation of using propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate is its potential to have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate. One area of research is the development of more selective PPAR agonists that can target specific PPAR isoforms. Another area of research is the investigation of the potential therapeutic applications of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate, such as in the treatment of metabolic disorders and neurodegenerative diseases. Additionally, the role of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate in the regulation of circadian rhythms and the gut microbiome is an emerging area of research.
Méthodes De Synthèse
The synthesis of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate involves the reaction of 4'-methyl-4-biphenylcarboxylic acid with propargyl alcohol in the presence of a catalyst. The resulting propargyl ester is then reacted with hydrogen peroxide and a base to form propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate. The overall yield of this synthesis method is about 60%.
Applications De Recherche Scientifique
Propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate has been widely used in scientific research due to its ability to activate PPARs. PPARs are nuclear receptors that play a crucial role in the regulation of various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation. propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate has been shown to activate PPARα and PPARγ, which are involved in the regulation of lipid metabolism and insulin sensitivity, respectively. propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
propyl 2-[4-(4-methylphenyl)phenoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-4-13-21-19(20)15(3)22-18-11-9-17(10-12-18)16-7-5-14(2)6-8-16/h5-12,15H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXGYGNAJGGSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4-methylpiperazine](/img/structure/B4893472.png)
![N-(3-acetylphenyl)-5-amino-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893474.png)
![(2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamide](/img/structure/B4893487.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4893494.png)

![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4893515.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4893529.png)
![ethyl 1-{[(2-methoxyphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4893536.png)


![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4893565.png)
![(3aS*,5S*,9aS*)-5-(4-isopropyl-1,3-thiazol-2-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893573.png)
![3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4893581.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4893588.png)